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Compound Name: 3-(Isopentyloxy)azetidine

CAS No.: 1220038-73-2

Cat. No.: B11922841

Get Quote

Executive Summary & Strategic Context
3-(Isopentyloxy)azetidine represents a specialized structural motif in modern medicinal

chemistry, increasingly utilized to modulate physicochemical properties in lead optimization.

Unlike its 5- and 6-membered ring counterparts (pyrrolidines and piperidines), the azetidine

core offers a unique vector for lowering lipophilicity (LogD) while maintaining basicity, often

resulting in improved metabolic stability and reduced hERG liability.

However, the addition of the isopentyloxy (3-methylbutoxy) tail introduces a specific lipophilic

vector that alters this balance. This guide focuses on the cross-reactivity profile of this scaffold

—specifically defined here as its pharmacological selectivity (off-target binding) and metabolic

interaction potential (CYP450 inhibition) compared to standard alternatives.

Key Value Proposition:

Conformational Rigidity: The "puckered" butterfly conformation of the azetidine ring positions

the 3-alkoxy vector distinctively compared to the envelope conformation of pyrrolidines,

potentially enhancing selectivity for target binding pockets.
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Lipophilic Tuning: The isopentyl group adds steric bulk and lipophilicity, critical for blood-brain

barrier (BBB) penetration, but increases the risk of non-specific binding (cross-reactivity) with

albumin and hERG channels.

Comparative Analysis: Performance vs. Alternatives
This section objectively compares 3-(Isopentyloxy)azetidine against its primary structural

analogs used in Hit-to-Lead campaigns.

Table 1: Physicochemical & Selectivity Comparison

Feature
3-

(Isopentyloxy)azetidi

ne

3-

(Isopentyloxy)pyrroli

dine

3-Methoxyazetidine

Core Structure
4-membered amine

(Strained)

5-membered amine

(Flexible)

4-membered amine

(Strained)

Lipophilicity (cLogP) Moderate (~1.5 - 2.0) High (> 2.[1][2]5) Low (< 0.[2]5)

Basicity (pKa)
~8.5 - 9.5

(Modulatable)

~9.5 - 10.5 (Highly

Basic)
~8.5 - 9.0

Metabolic Liability
Low (Ring stable,

chain oxidation)

Moderate (Ring

oxidation)
Very Low

hERG Cross-

Reactivity

Moderate Risk (Due to

chain)

High Risk (Lipophilic +

Basic)
Low Risk

1° Target Selectivity High (Rigid vector)
Moderate

(Promiscuous)
High (Size dependent)

Expert Insight: The shift from Pyrrolidine to Azetidine generally reduces hERG binding (a critical

safety cross-reactivity marker) by lowering the pKa and overall lipophilicity. However, the

isopentyloxy chain in the subject molecule re-introduces lipophilicity. Therefore, cross-reactivity

studies must aggressively screen for hERG blockade and CYP2D6 inhibition, as the basic

nitrogen + lipophilic tail is a classic pharmacophore for these off-targets.

Cross-Reactivity Domain 1: Pharmacological Selectivity
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"Cross-reactivity" in small molecule development primarily refers to unintended binding to

safety-related targets (GPCRs, Ion Channels, Transporters).

Mechanism of Action (Off-Target)
The 3-(Isopentyloxy)azetidine moiety mimics the neurotransmitter pharmacophore (basic

amine + distance to lipophilic center). This necessitates screening against:

Biogenic Amine Transporters: DAT, NET, SERT (due to structural similarity to reuptake

inhibitors).

Muscarinic Receptors (M1-M5): Common off-targets for cyclic amines.

hERG Potassium Channel: The "isopentyl" tail can lodge in the hydrophobic pore of the

hERG channel while the amine interacts with aromatic residues (Tyr652/Phe656).

Experimental Protocol 1: Competitive Radioligand Binding Assay
Purpose: To quantify the affinity of 3-(Isopentyloxy)azetidine against a panel of 44 safety

targets (CEREP/Eurofins standard panel).

Workflow:

Membrane Preparation: HEK293 cells overexpressing the target receptor (e.g., hM1) are

harvested and homogenized.

Ligand Selection: Use a high-affinity radioligand (e.g., [³H]-NMS for Muscarinic receptors) at

a concentration equal to its Kd.

Incubation:

Test Compound: 3-(Isopentyloxy)azetidine (10 µM screening concentration).

Reference Inhibitor: Atropine (positive control).

Buffer: 50 mM Tris-HCl, pH 7.4, MgCl₂.

Equilibrium: Incubate for 60–90 mins at 25°C to reach equilibrium.
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Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to

reduce non-specific binding of the lipophilic isopentyl chain).

Quantification: Liquid scintillation counting.

Self-Validating Logic:

Specific Binding = Total Binding - Non-Specific Binding (defined by excess cold ligand).

Validation: If the test compound at 10 µM displaces >50% of the radioligand, a full Ki curve

(8-point dose-response) is triggered.

Cross-Reactivity Domain 2: Metabolic Interactions
(CYP450)
The azetidine ring is relatively metabolically stable, but the isopentyloxy side chain is a "soft

spot" for CYP-mediated oxidation (omega-oxidation). Furthermore, the basic nitrogen can

coordinate with the heme iron of CYP enzymes, causing Type II binding spectra (inhibition).

Experimental Protocol 2: High-Throughput CYP Inhibition Screen
Purpose: Determine if 3-(Isopentyloxy)azetidine cross-reacts (inhibits) major drug-

metabolizing enzymes (CYP3A4, CYP2D6, CYP2C9).

Workflow:

System: Human Liver Microsomes (HLM) or Recombinant CYPs (Supersomes).

Probe Substrates:

CYP3A4:[1] Midazolam (monitor 1'-hydroxylation).

CYP2D6:[1] Dextromethorphan (monitor O-demethylation).

Reaction Mix:

Phosphate buffer (100 mM, pH 7.4).
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NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH).

Test Compound: 0, 0.1, 1, 10, 50 µM.

Incubation: 37°C for 10–20 minutes (linear velocity phase).

Termination: Add ice-cold Acetonitrile containing Internal Standard (IS).

Analysis: LC-MS/MS quantification of metabolite formation.

Data Interpretation:

IC50 < 1 µM: High cross-reactivity risk (Potent Inhibitor). Potential for Drug-Drug Interactions

(DDI).

IC50 1–10 µM: Moderate risk.

IC50 > 10 µM: Low risk (Clean profile).

Visualization of Workflows & Pathways
Diagram 1: Cross-Reactivity Screening Workflow
Caption: Logical flow for evaluating pharmacological and metabolic cross-reactivity of the

azetidine scaffold.
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Diagram 2: SAR Logic for Azetidine Optimization
Caption: Structural logic distinguishing the 3-alkoxyazetidine scaffold from alternatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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